molecular formula C6H11N3OS B1597608 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine CAS No. 299936-83-7

5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1597608
CAS No.: 299936-83-7
M. Wt: 173.24 g/mol
InChI Key: BYEYSFBTZPXVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C6H11N3OS and its molecular weight is 173.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is structurally similar to other compounds such as tetrofosmin and 5-(2-ETHOXYETHYL)-5-[4-(4-FLUOROPHENOXY)PHENOXY]PYRIMIDINE-2,4,6(1H,3H,5H)-TRIONE , which have known targets

Mode of Action

Compounds with similar structures, such as pethoxamid , are known to be systemic and are absorbed by roots and young shoots. They inhibit the formation of very long-chain fatty acids (VLCFA), which are crucial for cell division

Biochemical Pathways

Similar compounds like phthalic acid esters are known to be biodegraded via β-oxidation, trans-esterification, and de-esterification of side chains . This could potentially be a pathway affected by 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine, but more research is needed to confirm this.

Pharmacokinetics

Compounds with similar structures, such as bilastine , are known to have a rapid absorption phase, with plasma peak concentrations observed at 1 hour following administration. The maximal response is observed at approximately 4 hours or later

Result of Action

Similar compounds like 2-ethoxyethyl acetate are known to be used as solvents and can be absorbed through inhalation, ingestion, and dermally . They may form an explosive mixture with air and are also incompatible with strong acids, strong alkalis, and nitrates

Action Environment

Similar compounds like bis(2-ethylhexyl) phthalate (dehp) are known to be affected by environmental factors . For instance, UV filters from sunscreens have been implicated to negatively affect corals and possibly contribute to regional trends in coral decline

Properties

IUPAC Name

5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3OS/c1-2-10-4-3-5-8-9-6(7)11-5/h2-4H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEYSFBTZPXVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365819
Record name 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299936-83-7
Record name 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.